(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is a bicyclic amine that has a unique structure that makes it an interesting compound for research purposes.2.1]hept-5-en-2-amine;hydrochloride.
Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have focused on synthesizing novel compounds through reactions involving bicyclic skeletons similar to the one described. For example, the synthesis of 5-methoxy- and 5-(dialkylamino)bicyclo[3.2.0]hept-2-en-6-one derivatives has been achieved through cine substitution reactions, demonstrating the versatility of such bicyclic structures in organic synthesis (Butenschön, 1994).
Stereochemical Studies and Structural Characterization
Stereochemical studies have played a crucial role in understanding the properties and reactivity of compounds with a bicyclic skeleton. Investigations into the stereochemical aspects of saturated heterocycles have provided insights into the preparation and nuclear magnetic resonance study of various fused structures (Sohår et al., 1987). Moreover, the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes have contributed to the understanding of the molecular structure and reaction mechanisms of bicyclic compounds (Kasyan et al., 2007).
Development of New Synthetic Methodologies
The exploration of new synthetic methodologies using bicyclic skeletons has led to the development of efficient routes to structurally complex molecules. For instance, the optimization of methods for the generation of carbodiimides for zwitterionic 1,3-diaza-Claisen rearrangements represents a significant advancement in synthetic organic chemistry, offering a pathway to bicyclic guanidines (Walker & Madalengoitia, 2015).
Photophysical Characterisation and Photostability Studies
Research has also extended to the photophysical characterisation and photostability studies of derivatives, highlighting the potential of these compounds in developing novel photostable NIR probes. Such studies are crucial for the advancement of materials science and could pave the way for new applications in bioimaging and sensing (Raju et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-7,10-13H,8,14H2;1H/t10-,11+,12+,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWAPACDHFILNZ-VHICAWHZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]([C@H]2C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.